molecular formula C19H21N3O2S2 B6027872 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Cat. No.: B6027872
M. Wt: 387.5 g/mol
InChI Key: MOINVYZUWKEWSJ-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex heterocyclic compound that features a pyrimidoquinoline core structure

Properties

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-25-18-21-16-15(17(24)22-18)14(12-6-5-7-26-12)13-10(20-16)8-19(2,3)9-11(13)23/h5-7,14H,4,8-9H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINVYZUWKEWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step reactions. One common method includes the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles like nitric acid, sulfuric acid, bromine, and acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives at the 5-position of the thiophene ring .

Scientific Research Applications

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its combination of a pyrimidoquinoline core with ethylsulfanyl and thiophene substituents

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